molecular formula C16H22N2O4S B2607376 N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 2309745-47-7

N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2607376
CAS No.: 2309745-47-7
M. Wt: 338.42
InChI Key: GCGZZQLOKDAYNM-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Oxalamides and Anthranilic Acid Derivatives

A study by Mamedov et al. (2016) describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides and provides a new formula for both anthranilic acid derivatives and oxalamides, showcasing the chemical versatility of related compounds (Mamedov et al., 2016).

2. Creation of Chromic Polythiophenes

Bernier et al. (2002) report the preparation of chromic polythiophenes, which involve postfunctionalizable poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene]. These polythiophenes can react with different amine-bearing molecules in the solid state, leading to a library of new polythiophene derivatives. This research highlights the potential of such compounds in high-throughput screening and drug discovery (Bernier et al., 2002).

3. Development of Fluorescence Probes

Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. The study demonstrates the potential of these probes in biological and chemical applications, providing insights into the roles of hROS in various processes (Setsukinai et al., 2003).

4. Electrocatalytic Applications of N-Oxyl Compounds

Nutting et al. (2018) present a comprehensive survey on the electrochemical properties and electrocatalytic applications of aminoxyls, imidoxyls, and related reagents. This review provides valuable insights into the structural properties and mechanisms of chemical and electrochemical catalysis by N-oxyl compounds (Nutting et al., 2018).

5. Conversion of Benzoic Acids into Salicylic Acids

Reinaud et al. (1990) describe a method for converting N-benzoyl-2-methylalanines into ortho-hydroxylated products using a Cu(0)/O2/trimethylamine N-oxide system. This process yields salicylic acids in excellent yield, demonstrating an efficient and novel approach to this chemical transformation (Reinaud et al., 1990).

Properties

IUPAC Name

N-benzyl-N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-7-8-22-16(6-9-23-12-16)11-18-15(21)14(20)17-10-13-4-2-1-3-5-13/h1-5,19H,6-12H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGZZQLOKDAYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C(=O)NCC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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